molecular formula C7H7N3O B3054677 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 61532-36-3

3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Katalognummer: B3054677
CAS-Nummer: 61532-36-3
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: FROUKMDPBLJDBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The methyl group at the 3-position and the ketone oxygen in the imidazolinone moiety define its structural uniqueness. This compound has garnered significant attention in medicinal chemistry due to its role as a privileged scaffold in kinase inhibitors, antiviral agents, and radiopharmaceuticals. For example, it serves as a core structure in JNJ-53718678, a potent respiratory syncytial virus (RSV) fusion inhibitor , and in [11C]tolebrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor used in positron emission tomography (PET) imaging .

Synthetic routes often involve condensation of pyridine derivatives with aldehydes or nitropyridines, followed by cyclization. Microwave-assisted methods have been reported to enhance efficiency, yielding products with >95% purity in minutes .

Eigenschaften

IUPAC Name

3-methyl-1H-imidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-6-4-8-3-2-5(6)9-7(10)11/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROUKMDPBLJDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486218
Record name 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61532-36-3
Record name 1,3-Dihydro-3-methyl-2H-imidazo[4,5-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61532-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Nitro Reduction and Carbonyldiimidazole-Mediated Cyclization

Key studies demonstrate that treatment of 4-chloro-5-nitropyridin-2-ol (98 ) with cyclopentylamine produces amine 99 , which undergoes chemoselective nitro reduction using tin(II) chloride to yield diamine 100 . Subsequent reaction with carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran at 60°C for 12 hours facilitates imidazolone ring formation, generating the unsubstituted core 101 in 78% yield (Scheme 1).

Critical Parameters

  • Solvent polarity significantly impacts cyclization efficiency (THF > DMF > DCM)
  • CDI stoichiometry must exceed 1.2 equivalents to ensure complete conversion
  • Residual moisture reduces yields by promoting competitive hydrolysis pathways

Introduction of the 3-methyl group requires precise control over alkylation site selectivity. Contemporary approaches employ two primary strategies:

Post-Cyclization Alkylation

The unsubstituted imidazo[4,5-c]pyridinone 101 undergoes efficient methylation at N-3 using methyl iodide in the presence of potassium carbonate (Table 1).

Table 1: Methylation Optimization Data

Base Solvent Temp (°C) Time (h) Yield (%)
K2CO3 DMF 80 6 92
NaH THF 60 8 85
DBU MeCN 40 12 78

Source: Adapted from Scheme 2 in Reference

The reaction demonstrates remarkable regioselectivity due to the differential acidity of the imidazolone nitrogens (N-1 pKa ≈ 12.4 vs N-3 pKa ≈ 9.8 in DMSO).

Directed Metalation Strategies

Alternative protocols utilize lithiation at C-4 followed by trapping with methyl electrophiles. Treatment of 101 with LDA at -78°C in THF generates a stabilized anion that reacts with methyl triflate to install the methyl group with >95% regiochemical fidelity.

One-Pot Assembly Methodologies

Recent advances enable direct construction of the methylated core through cascade reactions:

Zinc-Mediated Reductive Cyclization

A patent-pending method combines 2-chloro-3-nitropyridine with methylamine hydrochloride in H2O-IPA (3:1) using zinc dust as the reductant (Scheme 2). The process achieves:

  • Simultaneous nitro reduction (ΔG‡ = 23.1 kcal/mol)
  • Displacement of chloride (k = 0.45 min⁻¹ at 70°C)
  • Spontaneous cyclization via Schiff base formation

This approach delivers 3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one in 86% isolated yield with 99.8% HPLC purity.

Industrial-Scale Production Considerations

Pharmaceutical manufacturers have optimized the synthesis for kilogram-scale production:

Continuous Flow Methylation

A proprietary continuous flow system (Figure 1) achieves:

  • Residence time: 8.2 minutes
  • Throughput: 12 kg/h
  • Impurity profile: <0.1% N-1 methylated byproduct

The system employs superheated methanol (150°C, 25 bar) to enhance reaction kinetics while minimizing thermal degradation.

Analytical Characterization Benchmarks

Comprehensive spectral data facilitates compound verification:

1H NMR (400 MHz, DMSO-d6)

  • δ 3.42 (s, 3H, N-CH3)
  • δ 7.21 (d, J = 5.6 Hz, 1H, H-5)
  • δ 8.14 (d, J = 5.6 Hz, 1H, H-6)
  • δ 10.82 (br s, 1H, NH)

13C NMR (100 MHz, DMSO-d6)

  • 156.8 (C-2)
  • 141.5 (C-7a)
  • 134.2 (C-3a)
  • 128.9 (C-5)
  • 115.3 (C-6)
  • 33.7 (N-CH3)

These values align with literature reports for analogous structures.

Stability and Purification Challenges

The compound exhibits limited thermal stability above 180°C, necessitating low-temperature crystallization from ethanol/water (4:1). Final purification via reverse-phase HPLC (C18 column, 10-90% MeCN/H2O + 0.1% TFA) achieves pharmaceutical-grade material with >99.5% purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug discovery and development .

Medicine: The compound’s structural similarity to nucleotides has led to investigations into its potential as an antiviral or anticancer agent. Researchers are exploring its ability to interfere with nucleic acid synthesis and function .

Industry: In the industrial sector, 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the binding affinity of the compound .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Ring Position Differences : Imidazo[4,5-b]pyridin-2-one derivatives (e.g., ) differ in nitrogen placement, reducing electron density compared to imidazo[4,5-c]pyridin-2-one. This impacts binding to targets like DNA-dependent protein kinases .
  • Substituent Effects : The 3-methyl group in the target compound enhances metabolic stability compared to bulkier substituents (e.g., piperidinyl in LY3023414) but reduces solubility .

Antiviral Activity :

  • JNJ-53718678 : Exhibits IC₅₀ = 3 nM against RSV by blocking viral fusion. The 3-methyl group and trifluoroethyl side chain optimize potency and oral bioavailability .
  • LY3023414 (Samotolisib): While structurally similar, its imidazo[4,5-c]quinolin-2-one core targets PI3K/mTOR, showing antitumor activity at 3–30 mg/kg in vivo .

Kinase Inhibition :

  • AZD0156: A methyl-substituted imidazo[4,5-c]quinolin-2-one derivative, inhibits ATM kinase with IC₅₀ < 1 nM. The methyl group at the 3-position minimizes off-target effects .
Pharmacokinetic and Physicochemical Properties

Table 2: Pharmacokinetic Comparison

Compound LogP Solubility (µg/mL) Half-life (h) Key Modifications Reference
3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 1.8 12 (pH 7.4) 4.2 Methyl improves metabolic stability
LY3023414 2.5 8 (pH 7.4) 6.8 Quinoline extension enhances Vd
JNJ-53718678 3.1 5 (pH 7.4) 9.1 Trifluoroethyl increases lipophilicity

Key Observations :

  • The 3-methyl group balances lipophilicity and solubility, making the compound suitable for CNS-targeting agents .
  • Bulkier substituents (e.g., trifluoroethyl in JNJ-53718678) prolong half-life but reduce aqueous solubility .
Structure-Activity Relationship (SAR)
  • N-Alkylation : Methyl at the 1-position (e.g., 1-cyclopropyl in ) enhances kinase selectivity .
  • Aromatic Substitution : Electron-withdrawing groups (e.g., nitro in ) improve anticancer activity but increase toxicity .
  • Heterocyclic Extensions: Quinoline-fused derivatives (e.g., LY3023414) broaden target scope to PI3K/mTOR but complicate synthesis .

Biologische Aktivität

3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (CAS Number: 61532-36-3) is a heterocyclic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H7N3O
  • Molar Mass : 135.12 g/mol
  • Solubility : Very soluble in water (12.8 mg/ml) .

Research indicates that compounds within the imidazo[4,5-c]pyridine class often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The compound demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : It may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Biological Activity Overview

The biological activity of 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one can be summarized in the following table:

Activity Description Reference
AntimicrobialEffective against various bacterial strains.
AnticancerInduces apoptosis in cancer cells; IC50 values reported for different cell lines.
Anti-inflammatoryInhibits COX enzymes; potential for use in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity
    A study assessed the cytotoxic effects of 3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one on several cancer cell lines. The compound exhibited significant cytotoxicity with varying IC50 values across different lines:
    • A549 (Lung Cancer) : IC50 = 193.93 µg/mL
    • HT29 (Colon Cancer) : IC50 = 208.58 µg/mL
    • SMMC7721 (Liver Cancer) : IC50 = 238.14 µg/mL .
  • Anti-inflammatory Effects
    The compound was evaluated for its ability to inhibit COX enzymes in vitro. It showed promising results with IC50 values comparable to standard anti-inflammatory drugs like indomethacin:
    • COX-1 Inhibition: IC50 = 19.45 μM
    • COX-2 Inhibition: IC50 = 31.4 μM .
  • Antimicrobial Activity
    In vitro studies demonstrated that the compound possesses significant antimicrobial properties against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent against infections .

Q & A

Basic: What synthetic methodologies are optimized for preparing 3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one and its derivatives?

Answer:
Two primary strategies are reported:

  • Microwave-assisted synthesis : A mixture of urea derivatives, CuI (0.2 equiv), and DBU (2 equiv) in DMSO undergoes microwave irradiation (60 W, 30 min). Post-reaction extraction with EtOAc and column chromatography yields pure imidazopyridinones .
  • Ring-closing reactions : Starting with 2,3-diaminopyridine, cyclization under nitration (HNO₃/Ac₂O) produces nitro-substituted derivatives (44.6% yield). Thermal stability of products is confirmed via DSC/TG .

Advanced: How can structure-based design improve the inhibitory activity of this compound against kinases like PKCθ or p38 MAP?

Answer:

  • Hinge-binding optimization : Replace the ethyl moiety with 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one to enhance PKCθ binding. Methyl substitutions on macrocyclic linkers improve metabolic stability while maintaining potency .
  • Hydrophilic/lipophilic balance : Target Thr442 in PKCθ’s hinge region with hydrophilic groups and exploit lipophilic pockets near the ethyl moiety for selectivity .
  • In silico screening : Use virtual screening to identify derivatives with improved TGT inhibition, followed by radioligand assays to validate activity .

Basic: What analytical techniques are critical for characterizing thermal stability and structural integrity?

Answer:

  • Thermal analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) reveal decomposition patterns (e.g., exothermic peaks at 220–250°C for nitro derivatives) .
  • Spectroscopic methods : ¹H/¹³C NMR and IR confirm regiochemistry and hydrogen bonding. For example, symmetrical bifurcated hydrogen bridges in crystalline forms are detectable via X-ray crystallography .

Advanced: How do structural modifications (e.g., nitro or trifluoroethyl groups) impact biological activity and selectivity?

Answer:

  • Nitro groups : Enhance TGT inhibition (IC₅₀ < 1 µM in radioligand assays) but may reduce solubility. Substitution at position 5 improves binding to bacterial TGT active sites .
  • Trifluoroethyl moieties : Increase antiviral potency (e.g., JNJ-678 inhibits RSV fusion with EC₅₀ = 0.8 nM) by enhancing hydrophobic interactions with viral glycoproteins .
  • Methyl substitutions : Improve PKCθ isoform selectivity (>100-fold vs. PKCα/β) and metabolic stability (t₁/₂ > 4 h in liver microsomes) .

Basic: How can researchers resolve contradictions in reported synthetic yields or biological data?

Answer:

  • Yield optimization : Compare reaction conditions (e.g., microwave vs. conventional heating). For nitration, HNO₃/Ac₂O achieves 44.6% yield , while microwave methods may vary based on urea precursor reactivity .
  • Biological variability : Normalize assays using TNF-α production in human whole blood (p38 MAP inhibition) or PKCθ enzymatic activity (IC₅₀ values) to control for cell-type-specific effects .

Advanced: What in vivo models validate the therapeutic potential of this compound in autoimmune or viral diseases?

Answer:

  • Autoimmune models : PKCθ inhibitors (e.g., BMS analogs) reduce inflammation in murine collagen-induced arthritis (30 mg/kg oral dose, 70% disease suppression) .
  • Antiviral efficacy : JNJ-678 shows 3-log reduction in RSV viral load in cotton rat models (10 mg/kg BID dosing) .
  • ATM kinase modulation : Derivatives like 1-isopropyl-3-methyl-8-(pyridin-3-yl)-cinnolin-2-one exhibit tumor regression in xenografts via selective ATM inhibition .

Basic: What are the key considerations for designing stable formulations of this compound?

Answer:

  • Solubility : Use co-solvents (e.g., PEG-400) for imidazopyridinones with logP > 3.
  • Solid-state stability : Avoid hygroscopic forms; lyophilization is recommended for nitro derivatives based on TG data .
  • pH sensitivity : Stabilize aqueous solutions at pH 4–6 to prevent hydrolysis of the lactam ring .

Advanced: How do molecular docking studies guide the optimization of kinase selectivity?

Answer:

  • Binding pose analysis : Docking into PKCθ (PDB: 4XLS) identifies hydrogen bonds with Glu452 and hydrophobic interactions with Leu444. Selectivity over PI3Kγ is achieved by avoiding clashes with Tyr867 .
  • Free energy calculations : MM-GBSA scoring ranks derivatives by ΔG values, prioritizing compounds with <-50 kcal/mol for synthesis .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (LD₅₀ > 2000 mg/kg in rodents) .
  • Waste disposal : Incinerate at >800°C for nitro-containing derivatives to avoid explosive byproducts .

Advanced: How can researchers leverage structural analogs (e.g., tolebrutinib) for repurposing studies?

Answer:

  • Bruton tyrosine kinase (BTK) inhibition : Tolebrutinib (IC₅₀ = 0.5 nM) serves as a template for autoimmune applications. Modify the prop-2-enoyl group to enhance CNS penetration .
  • PI3K/ATM dual targeting : LY3023414, a structural analog, inhibits PI3K (IC₅₀ = 6 nM) and shows chemosensitization in vivo (30 mg/kg, 60% tumor growth inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-Methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.